molecular formula C3H6FNO2 B14141893 2-Fluoro-N-(hydroxymethyl)acetamide CAS No. 3659-54-9

2-Fluoro-N-(hydroxymethyl)acetamide

Cat. No.: B14141893
CAS No.: 3659-54-9
M. Wt: 107.08 g/mol
InChI Key: ZZDKUYCOGNGFDS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(hydroxymethyl)acetamide is an organic compound with the molecular formula C3H6FNO2 It is a derivative of acetamide, where a fluorine atom replaces one of the hydrogen atoms on the methyl group, and a hydroxymethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(hydroxymethyl)acetamide typically involves the reaction of fluoroacetamide with formaldehyde under controlled conditions. The reaction can be represented as follows:

Fluoroacetamide+FormaldehydeThis compound\text{Fluoroacetamide} + \text{Formaldehyde} \rightarrow \text{this compound} Fluoroacetamide+Formaldehyde→this compound

The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C. The pH of the reaction mixture is maintained between 7 and 8 to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but with larger quantities of reactants and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(hydroxymethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form 2-fluoroacetamide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-N-(carboxymethyl)acetamide

    Reduction: 2-Fluoroacetamide

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(hydroxymethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(hydroxymethyl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Fluoroacetamide
  • Chloroacetamide
  • Bromoacetamide
  • Iodoacetamide

Comparison

Compared to its analogs, 2-Fluoro-N-(hydroxymethyl)acetamide has unique properties due to the presence of both the fluorine atom and the hydroxymethyl group. The fluorine atom increases the compound’s stability and reactivity, while the hydroxymethyl group enhances its solubility and ability to form hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

3659-54-9

Molecular Formula

C3H6FNO2

Molecular Weight

107.08 g/mol

IUPAC Name

2-fluoro-N-(hydroxymethyl)acetamide

InChI

InChI=1S/C3H6FNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7)

InChI Key

ZZDKUYCOGNGFDS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCO)F

Origin of Product

United States

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